
Octadecanoic-d35 acid
Overview
Description
Octadecanoic-d35 acid, also known as stearic-d35 acid, is a deuterated form of stearic acid. It is a saturated fatty acid with the molecular formula CD3(CD2)16CO2H. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the stearic acid molecule. This isotopic labeling makes this compound particularly useful in various scientific research applications, including metabolic studies and analytical chemistry .
Mechanism of Action
Target of Action
Octadecanoic-d35 acid, also known as Stearic-d35 acid, is a deuterated saturated fatty acid . It is primarily involved in metabolic research and is associated with lowered LDL cholesterol .
Mode of Action
The compound oxidatively desaturates to oleic acid . This process involves the removal of hydrogen atoms from the compound, leading to the formation of a double bond, which changes the structure and properties of the molecule .
Biochemical Pathways
This compound is part of the octadecanoid class of lipid mediators . These compounds are involved in multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation . The primary enzymatic pathways for the oxidative metabolism of 18-carbon fatty acids in humans lead to the production of these octadecanoids .
Result of Action
The action of this compound results in lowered LDL cholesterol . This is significant as high levels of LDL cholesterol are associated with an increased risk of heart disease.
Biochemical Analysis
Biochemical Properties
Octadecanoic-d35 acid is involved in various biochemical reactions. It is a major component of many lipids, and it plays a crucial role in the structure and function of cell membranes . It interacts with various enzymes, proteins, and other biomolecules. For example, it can be metabolized by enzymes such as lipases and fatty acid synthases . The nature of these interactions is typically hydrophobic, given the long hydrocarbon chain of this compound .
Cellular Effects
This compound influences various cellular processes. It is a key component of the lipid bilayer in cell membranes, contributing to membrane fluidity and function . It can also impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it may influence the expression of genes involved in lipid metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to proteins and other biomolecules, influencing their structure and function . It can also inhibit or activate enzymes involved in lipid metabolism . Furthermore, it can alter gene expression, potentially influencing the production of proteins and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . It is a stable compound, but it can undergo degradation under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Lower doses might have minimal effects, while higher doses could lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a key player in fatty acid metabolism, where it can be broken down or synthesized by various enzymes . It can also interact with cofactors involved in these metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
It could be localized in various compartments or organelles depending on its role in the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecanoic-d35 acid can be synthesized through the hydrogenation of oleic acid using deuterium gas. The process involves the use of a catalyst, typically palladium on carbon, under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C18H34O2} + \text{D2} \rightarrow \text{C18D36O2} ]
Another method involves the exchange of hydrogen atoms in stearic acid with deuterium atoms using deuterated reagents such as deuterated isopropanol and deuterium oxide. This process is catalyzed by platinum on activated carbon and requires specific reaction conditions, including elevated temperatures and prolonged reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas and suitable catalysts. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired isotopic purity and chemical composition .
Chemical Reactions Analysis
Types of Reactions
Octadecanoic-d35 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated stearic aldehyde and deuterated stearic acid.
Reduction: Reduction of this compound can yield deuterated stearic alcohol.
Substitution: The carboxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum deuteride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products
Oxidation: Deuterated stearic aldehyde and deuterated stearic acid.
Reduction: Deuterated stearic alcohol.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Scientific Research Applications
Octadecanoic-d35 acid is widely used in scientific research due to its isotopic labeling. Some key applications include:
Metabolic Studies: The compound is used to trace metabolic pathways and study lipid metabolism in biological systems.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for quantifying fatty acids.
Biomedical Research: this compound is used to investigate the role of fatty acids in diseases such as diabetes and cardiovascular disorders.
Industrial Applications: The compound is employed in the production of deuterated materials and as a reference standard in quality control processes.
Comparison with Similar Compounds
Octadecanoic-d35 acid is unique due to its isotopic labeling with deuterium. Similar compounds include:
Palmitic-d31 acid: A deuterated form of palmitic acid with a shorter carbon chain.
Oleic-d34 acid: A deuterated form of oleic acid with a double bond in the carbon chain.
Myristic-d27 acid: A deuterated form of myristic acid with a shorter carbon chain.
Compared to these compounds, this compound has a longer carbon chain and higher molecular weight, making it suitable for specific applications in metabolic studies and analytical chemistry .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-KNAXIHRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492801 | |
| Record name | (~2~H_35_)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17660-51-4 | |
| Record name | (~2~H_35_)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



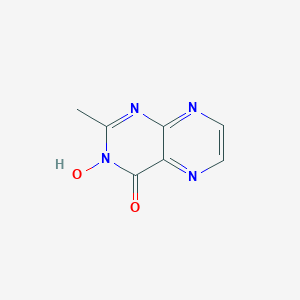

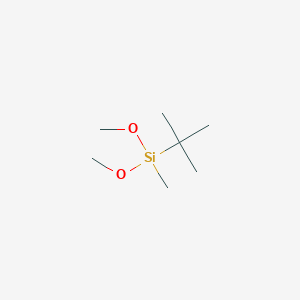
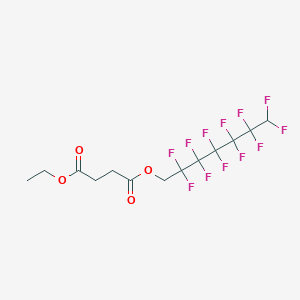
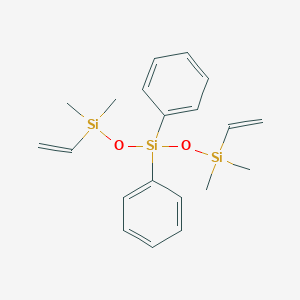
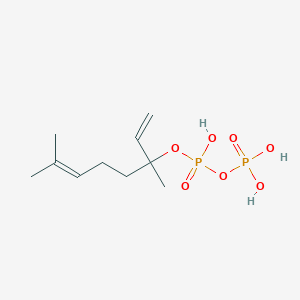
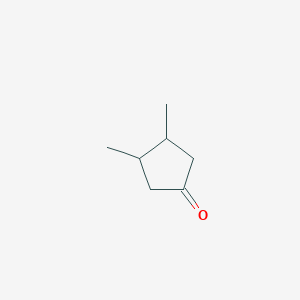
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)





